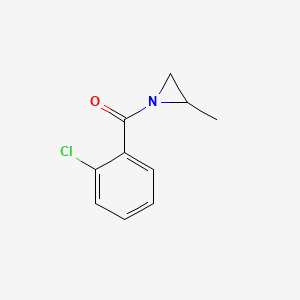![molecular formula C29H23NO5 B8482941 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one](/img/structure/B8482941.png)
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, amino, and dibenzyloxyphenyl substituents. Its structural complexity and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a ketone under acidic conditions.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation using reagents like hydrogen peroxide or osmium tetroxide, while the amino group can be introduced through amination reactions using ammonia or amines.
Attachment of Dibenzyloxyphenyl Groups: The dibenzyloxyphenyl groups are attached through etherification reactions. This involves reacting the benzopyran core with benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibenzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in assays to investigate its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparaison Avec Des Composés Similaires
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds also contain a benzopyran core and exhibit similar biological activities, such as antioxidant and anti-inflammatory properties.
Benzimidazoles: These compounds have a similar aromatic structure and are known for their antimicrobial and anticancer activities.
Phenolic Compounds: These compounds contain hydroxy groups attached to aromatic rings and are known for their antioxidant properties.
The uniqueness of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C29H23NO5 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one |
InChI |
InChI=1S/C29H23NO5/c30-22-12-14-24-23(16-22)27(31)28(32)29(35-24)21-11-13-25(33-17-19-7-3-1-4-8-19)26(15-21)34-18-20-9-5-2-6-10-20/h1-16,32H,17-18,30H2 |
Clé InChI |
WULOSHKGKJGLTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B8482914.png)



![4,5-Dihydropyrido[4,3-b]thieno[2,3-d]oxepine](/img/structure/B8482935.png)



![8-Bromo-5-ethyl-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B8482959.png)
